N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-6-7-11(12(17)8-10)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWWBXCDCIXEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-Amine
The synthesis begins with the cyclization of 2,4-dichlorobenzoic acid (1a ) and thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). This reaction proceeds via intermediate thiosemicarbazide acylation, followed by cyclodehydration to form the 1,3,4-thiadiazole ring.
Procedure :
- 1a (3.00 mmol) and POCl₃ (10 mL) are stirred for 20 minutes at room temperature.
- Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90°C for 1 hour.
- The reaction is quenched with water (40 mL), refluxed for 4 hours, and basified to pH 8 using NaOH.
- The precipitate is filtered and recrystallized from ethanol to yield 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine (2a ) as a white solid.
Key Parameters :
Acylation with Benzoyl Chloride
The amine intermediate (2a ) is acylated with benzoyl chloride to introduce the benzamide moiety.
Procedure :
- 2a (1.8 mmol) is suspended in anhydrous tetrahydrofuran (THF).
- Benzoyl chloride (2.2 mmol) is added dropwise under nitrogen, followed by sodium bicarbonate to neutralize HCl.
- The mixture is refluxed for 3 hours, cooled, and filtered.
- The crude product is recrystallized from methanol to yield N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Key Parameters :
Alternative Cyclization Using Polyphosphate Ester (PPE)
Single-Step Cyclodehydration
A solvent-free approach utilizes PPE as a mild cyclizing agent, bypassing the need for POCl₃.
Procedure :
- 1a (5 mmol) and thiosemicarbazide (5 mmol) are mixed with PPE (20 g).
- The mixture is heated at 85°C for 2 hours in chloroform.
- The product is isolated via filtration and washed with ethanol to yield 2a .
Key Parameters :
Subsequent Acylation
The acylation step remains consistent with Section 1.2, yielding the final compound with comparable purity.
Comparative Analysis of Synthesis Methods
| Parameter | POCl₃ Method | PPE Method |
|---|---|---|
| Cyclization Yield | 70–75% | 68–72% |
| Reaction Time | 5 hours | 2 hours |
| Toxicity | High (POCl₃) | Low (PPE) |
| Purity (HPLC) | ≥98% | ≥97% |
Optimization and Scalability Considerations
Solvent Selection
Temperature Control
Scalability Challenges
- POCl₃ Method : Exothermic reactions necessitate gradual reagent addition and cooling.
- PPE Method : Scalable but requires large PPE volumes, increasing costs.
Analytical and Characterization Data
Structural Confirmation
Purity Assessment
- HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water 70:30).
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The thiadiazole ring plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key 1,3,4-Thiadiazole Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 2,4-dichlorophenyl group in the target compound enhances electrophilicity, favoring interactions with biological targets like chitin synthases . Comparatively, nitro (NO₂) and sulfamoyl (SO₂NMe₂) groups in analogues increase polarity and binding affinity to enzymes (e.g., alpha-amylase or kinases) .
- Hydrogen Bonding: Intramolecular N–H···O bonds in the target compound stabilize its planar conformation, whereas bromine in the 2-bromo analogue may sterically hinder such interactions, altering bioactivity .
- Biological Targets: Dichlorophenyl derivatives primarily target insect chitin synthesis, while furyl or methoxyphenyl variants (e.g., SA03, SA07) show higher alpha-amylase inhibition due to aromatic π-π stacking with enzyme active sites .
Physicochemical and Pharmacological Properties
Table 2: Comparative Pharmacological Data
Key Findings:
- Antioxidant Activity: Sulfonylbenzamide derivatives (e.g., 9i) exhibit strong ABTS•+ radical scavenging, attributed to the electron-deficient thiadiazole core and nitro groups .
- Antifungal Efficacy: Methoxyphenyl and nitrobenzamide derivatives show moderate-to-high activity against Candida spp., likely due to membrane disruption via hydrophobic interactions .
- Enzyme Inhibition: Furyl-substituted thiadiazoles (SA07) outperform dichlorophenyl analogues in alpha-amylase inhibition, emphasizing the role of aromatic heterocycles in enzyme binding .
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11Cl2N3OS
- Molecular Weight : 316.206 g/mol
- CAS Number : [specific CAS number]
The compound features a thiadiazole ring, which is known for its pharmacological potential. The presence of the dichlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Studies have shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, this compound demonstrated notable activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 μg/mL |
| Escherichia coli | 47.5 μg/mL |
| Candida albicans | 25.0 μg/mL |
These results indicate that the compound is more effective than standard antibiotics like streptomycin and fluconazole in certain cases .
Anticancer Activity
This compound has been evaluated for its anticancer properties across various cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |
| U-937 (leukemia) | 2.41 | Cell cycle arrest and apoptosis |
| PANC-1 (pancreatic cancer) | 1.50 | Inhibition of DNA synthesis |
Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, suggesting a potential therapeutic application in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in DNA replication and repair processes.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
Study on Anticancer Effects
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives including this compound. The study demonstrated that this compound exhibited superior cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .
Antimicrobial Efficacy Evaluation
Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria. The findings indicated that this compound effectively inhibited the growth of resistant E. coli strains at lower concentrations than commonly used antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
